molecular formula C12H16N2O2 B1518037 4-amino-N-(oxan-4-yl)benzamide CAS No. 1155632-18-0

4-amino-N-(oxan-4-yl)benzamide

Cat. No.: B1518037
CAS No.: 1155632-18-0
M. Wt: 220.27 g/mol
InChI Key: NZWVECKCACDQSL-UHFFFAOYSA-N
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Description

4-Amino-N-(oxan-4-yl)benzamide is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of benzamide and features an amino group attached to the benzene ring and an oxan-4-yl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

In a related study, it was found that the replacement of the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity . This suggests that “4-amino-N-(oxan-4-yl)benzamide” might have potential antiviral properties, but more research is needed to confirm this and to understand its exact mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(oxan-4-yl)benzamide typically involves the reaction of 4-aminobenzamide with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions often use halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 4-Nitro-N-(oxan-4-yl)benzamide

  • Reduction: 4,4'-Diamino-N-(oxan-4-yl)benzamide

  • Substitution: Bromo-N-(oxan-4-yl)benzamide

Scientific Research Applications

4-Amino-N-(oxan-4-yl)benzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

4-Amino-N-(oxan-4-yl)benzamide is similar to other benzamide derivatives, such as 4-aminobenzamide and 4-nitrobenzamide. its unique oxan-4-yl group distinguishes it from these compounds, providing different chemical and biological properties. Other similar compounds include:

  • 4-Aminobenzamide: Lacks the oxan-4-yl group.

  • 4-Nitrobenzamide: Contains a nitro group instead of an amino group.

  • 4-Aminomethyltetrahydropyran: Contains a similar oxan-4-yl group but with a different amine structure.

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Properties

IUPAC Name

4-amino-N-(oxan-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWVECKCACDQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1.1441 g (4.5 mmole) of 4-amino-benzoic acid benzotriazol-1-yl ester and 8 mL of dry dimethylformamide was added 0.6575 g (6.5 mmole) of 4-amino-pyran followed by 0.4554 g (0.45 mmole) of triethylamine. The mixture stirred at room temperature for 90 minutes. Volatiles were removed under reduced pressure and the residue taken up in ethyl acetate, and the organic layer washed once with 100 mL of 0.5 M sodium carbonate, twice with 75 mL water, and then 75 mL brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.5378 g 4-amino-N-(tetrahydro-pyran-4-yl)-benzamide, which was used without further purification.
Name
4-amino-benzoic acid benzotriazol-1-yl ester
Quantity
1.1441 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.6575 g
Type
reactant
Reaction Step Two
Quantity
0.4554 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.